2-Methyl-8-(trifluoromethoxy)quinolin-4-amine
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Overview
Description
2-Methyl-8-(trifluoromethoxy)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(trifluoromethoxy)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection and catalyst loading, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-(trifluoromethoxy)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-8-(trifluoromethoxy)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-8-(trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: Known for its use in pharmaceutical combinations with JAK inhibitors.
2-Methyl-8-(trifluoromethyl)quinolin-4-ol: Another quinoline derivative with distinct chemical properties.
Uniqueness
2-Methyl-8-(trifluoromethoxy)quinolin-4-amine stands out due to its unique combination of the trifluoromethoxy group and the quinoline scaffold. This combination imparts enhanced lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1189105-74-5 |
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Molecular Formula |
C11H9F3N2O |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-methyl-8-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C11H9F3N2O/c1-6-5-8(15)7-3-2-4-9(10(7)16-6)17-11(12,13)14/h2-5H,1H3,(H2,15,16) |
InChI Key |
HPJXWVKITMDHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)N |
Origin of Product |
United States |
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